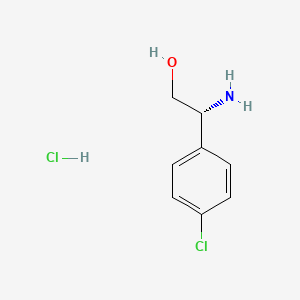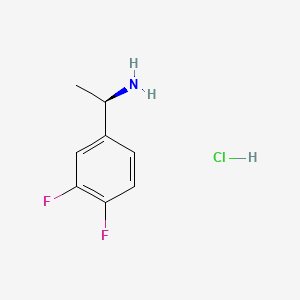
(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with 4-chlorobenzaldehyde.
Reduction: The aldehyde group of 4-chlorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting 4-chlorobenzyl alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Resolution: The racemic mixture of the product is resolved to obtain the ®-enantiomer. This can be done using chiral resolution agents or chromatographic techniques.
Hydrochloride Formation: Finally, the ®-2-Amino-2-(4-chlorophenyl)ethanol is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)acetaldehyde
Reduction: Secondary or tertiary amines
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride serves as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its interactions with biological molecules provide insights into enzyme specificity and activity.
Medicine
In medicinal chemistry, ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a precursor in the synthesis of various pharmaceuticals, including drugs targeting neurological and psychiatric disorders. Its derivatives have shown potential as therapeutic agents.
Industry
The compound is employed in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the chlorophenyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride
- 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride
- 2-Amino-2-(4-bromophenyl)ethanol hydrochloride
Uniqueness
®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of a chlorine atom on the phenyl ring. This configuration imparts distinct pharmacological properties and reactivity compared to its analogs. The ®-enantiomer often exhibits different biological activity and potency compared to the (S)-enantiomer, making it particularly valuable in drug development.
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(4-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCNYFGCTZKFU-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














